molecular formula C20H23N5O2 B2436353 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1001798-08-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2436353
CAS No.: 1001798-08-8
M. Wt: 365.437
InChI Key: VLWNUTKGJOZJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a recognized and potent inhibitor of Checkpoint kinase 1 (CHK1), a key serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. By selectively inhibiting CHK1, this compound abrogates the cell cycle arrest induced by DNA-damaging agents, particularly in the S and G2/M phases . This mechanism is exploited in oncology research to investigate chemosensitization strategies, where the inhibitor is used in combination with genotoxic therapies (such as antimetabolites or ionizing radiation) to prevent cancer cells from repairing DNA damage, thereby pushing them into mitosis and triggering apoptotic cell death. Its research value is significant in exploring synthetic lethality and overcoming chemoresistance in various cancer models, including p53-deficient tumors which are highly dependent on the CHK1-mediated checkpoint for survival after DNA insult. The compound thus serves as a vital pharmacological tool for dissecting the DNA damage checkpoint signaling network and for developing novel combination cancer therapies.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-16-6-8-17(9-7-16)22-18(26)12-24-19(27)11-13(2)21-20(24)25-15(4)10-14(3)23-25/h6-11H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNUTKGJOZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide may exhibit anticancer properties. For instance, derivatives of pyrimidine and pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking have suggested that similar compounds may act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases .

Protein Kinase Inhibition

As part of ongoing research into protein kinase inhibitors, compounds with structural similarities to This compound have been investigated for their ability to modulate kinase activity. These studies are crucial for developing targeted therapies for cancers and other diseases where kinase signaling is disrupted .

Case Studies and Research Findings

StudyFocusFindings
Giraud et al. (2023)Synthesis and evaluation of pyrimidine derivativesIdentified key structural elements necessary for protein kinase inhibition; demonstrated anticancer activity in vitro .
MDPI Study (2021)In silico docking studiesSuggested potential as a 5-lipoxygenase inhibitor; highlighted importance for further optimization .
PubChem Analysis (2025)Structural analysis and propertiesProvided comprehensive data on molecular structure and potential applications .

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, its pyrazole and pyrimidine rings allow it to participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound has a complex structure characterized by the presence of a pyrazole and dihydropyrimidine moiety, which are known for their diverse pharmacological activities. The molecular formula is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of approximately 280.36 g/mol.

Antitumor Activity

Research indicates that compounds featuring pyrazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds similar to this compound have demonstrated notable antibacterial and antifungal activities. For example, derivatives containing the pyrazole ring have been reported to possess significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties are another key aspect of this compound's biological activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antitumor Effects

A study evaluating the antitumor effects of a related pyrazole derivative demonstrated a dose-dependent inhibition of A549 cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In vitro studies showed that derivatives with similar structures exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting enhanced efficacy .

Research Findings

Activity Mechanism Reference
AntitumorInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of 3,5-dimethylpyrazole with a substituted pyrimidinone precursor under reflux in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
  • Step 2: Acetylation of the intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the acetamide moiety .
  • Step 3: Final coupling with 4-ethylphenylamine under nitrogen atmosphere to ensure anhydrous conditions .

Optimization Strategies:

  • Use high-throughput screening to identify ideal solvents (e.g., DMF vs. DCM) and catalysts (e.g., EDC vs. DCC).
  • Monitor reaction progress via HPLC to minimize by-products .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions and detects stereochemical anomalies (e.g., pyrazole ring planarity vs. distortion) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine-acetamide region .
  • X-ray Crystallography:
    • Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups and pyrimidine N-H) .
  • Mass Spectrometry (HRMS):
    • Validates molecular weight (±2 ppm accuracy) and detects trace impurities .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Step 1: Synthesize analogs with modified substituents (e.g., replacing 4-ethylphenyl with 4-methoxyphenyl or halogens) .
  • Step 2: Test biological activity against target enzymes (e.g., kinase inhibition assays) and compare IC50 values .
  • Step 3: Use molecular docking to correlate substituent effects with binding affinity (e.g., pyrazole methyl groups enhancing hydrophobic interactions) .

Example SAR Table:

Substituent (R)Enzyme Inhibition IC50 (nM)LogP
4-Ethylphenyl12.3 ± 1.23.8
4-Fluorophenyl8.7 ± 0.93.5
4-Methoxyphenyl25.6 ± 2.12.9

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Factor 1: Assay Conditions
    • Compare buffer pH (e.g., 7.4 vs. 6.5 altering protonation states) and co-solvents (DMSO concentration ≤0.1% to avoid false positives) .
  • Factor 2: Target Selectivity
    • Perform off-target profiling (e.g., kinase panel screening) to identify cross-reactivity .
  • Factor 3: Metabolic Stability
    • Use microsomal assays (e.g., human liver microsomes) to assess if conflicting in vitro/in vivo results stem from rapid degradation .

Advanced: What computational strategies are effective for predicting biological targets?

Methodological Answer:

  • Pharmacophore Modeling:
    • Map electrostatic/hydrophobic features (e.g., acetamide oxygen as hydrogen bond acceptor) to match kinase ATP-binding pockets .
  • Machine Learning:
    • Train models on ChEMBL datasets to predict targets based on pyrimidine-pyrazole scaffolds .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å indicates robust binding) .

Advanced: How to design in vivo studies based on preliminary in vitro data?

Methodological Answer:

  • Step 1: Pharmacokinetics (PK):
    • Calculate Lipinski’s Rule of Five compliance (e.g., molecular weight <500, LogP <5) .
    • Perform plasma protein binding assays to estimate free drug availability .
  • Step 2: Dose Escalation:
    • Use allometric scaling from murine models (e.g., mg/kg = human equivalent dose × 12.3) .
  • Step 3: Toxicity Screening:
    • Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.